molecular formula C20H23N5O4 B5597133 N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide

Cat. No. B5597133
M. Wt: 397.4 g/mol
InChI Key: NMPOBOJJCLIBBF-KRWDZBQOSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including the treatment of aziridines with hydrogen halide to produce corresponding 2-haloethylamines, which are evaluated as prodrugs of the parent aziridines. This synthesis process is crucial for understanding the chemical formation and potential modifications of "N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide" and its analogs (Jenkins et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound has been elucidated using various analytical techniques, including X-ray crystallography and spectral analysis. For instance, studies on N-acetyl-L-prolinamide and its analogs have provided insights into their conformational behaviors and structural characteristics, which are fundamental for understanding the molecular architecture and interaction mechanisms of our compound of interest (Benedetti et al., 1976).

Chemical Reactions and Properties

Chemical reactions involving the target compound and its derivatives highlight the reactivity and potential biological activities. For example, the alpha-selenenylation reaction of aldehydes catalyzed by L-prolinamide underscores the versatility and reactivity of such compounds in synthesizing alpha,beta-unsaturated aldehydes, allylic alcohols, and amines, shedding light on the chemical behavior of "N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide" (Wang et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are critical for understanding the physicochemical profile of the compound. While specific data on the target compound may not be directly available, analogous studies on related compounds provide a foundation for predicting and analyzing its physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are essential for comprehensively understanding the compound's chemistry. Research on similar compounds, such as the synthesis and reactivity of imidazoles and oxazolidinones, offers valuable insights into the chemical nature and potential applications of "N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide" (Crich & Vinod, 2005).

Scientific Research Applications

Antimicrobial Activity

Oxazolidinones, a class to which the compound is related, have been highlighted for their promising antibacterial properties. Studies have explored novel oxazolidinone derivatives for their potent activity against Gram-positive pathogens, indicating a potential application in treating bacterial infections. Notably, certain oxazolidinone compounds have been developed with an improved safety profile, focusing on reducing undesired effects such as monoamine oxidase A inhibition, which is a concern with some members of this class (Gordeev & Yuan, 2014; Reck et al., 2005).

Synthesis Methodologies

The synthesis and functionalization of imidazole and oxazolidinone derivatives have been explored extensively. These studies aim to develop novel compounds with enhanced properties, such as improved solubility and biological activity. For instance, the synthesis of imidazolidinone and oxazolidinone chelated carbene complexes represents a novel approach to generating compounds with potential applications in medicinal chemistry and as catalysts in organic synthesis (Powers et al., 2001).

Biochemical Reactions

The compound's structure, featuring imidazolidinone and oxazolidinone elements, suggests its involvement in biochemical processes, such as enzyme inhibition. Research has focused on designing inhibitors targeting specific enzymes involved in disease pathways, indicating the potential therapeutic applications of these compounds. For example, derivatives have been evaluated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, highlighting the compound's relevance in developing treatments for such conditions (Ali et al., 2012).

properties

IUPAC Name

(2S)-N-[4-(2-methylimidazol-1-yl)phenyl]-1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-14-21-8-10-24(14)16-6-4-15(5-7-16)22-19(27)17-3-2-9-25(17)18(26)13-23-11-12-29-20(23)28/h4-8,10,17H,2-3,9,11-13H2,1H3,(H,22,27)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPOBOJJCLIBBF-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN3C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1C2=CC=C(C=C2)NC(=O)[C@@H]3CCCN3C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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